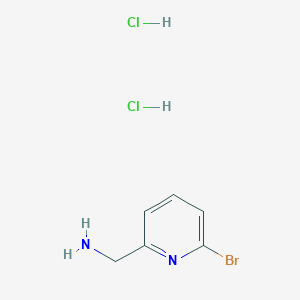
2-(5-bromopyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a propanoic acid group at the 2-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromopyridin-3-yl)propanoic acid can be achieved through several methods. One common method involves the bromination of 3-pyridinepropanoic acid. This reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propanoic acid group, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(5-pyridin-3-yl)propanoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-(5-substituted-pyridin-3-yl)propanoic acids.
Oxidation: Formation of 2-(5-bromopyridin-3-yl)acetic acid or other oxidized derivatives.
Reduction: Formation of 2-(5-pyridin-3-yl)propanoic acid.
科学的研究の応用
2-(5-Bromopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-bromopyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
- 2-(5-Chloropyridin-3-yl)propanoic acid
- 2-(5-Fluoropyridin-3-yl)propanoic acid
- 2-(5-Iodopyridin-3-yl)propanoic acid
Comparison:
- 2-(5-Bromopyridin-3-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as halogen bonding and nucleophilic substitution.
- 2-(5-Chloropyridin-3-yl)propanoic acid and 2-(5-Fluoropyridin-3-yl)propanoic acid have different reactivity profiles due to the varying electronegativity and size of the halogen atoms.
- 2-(5-Iodopyridin-3-yl)propanoic acid is more reactive in substitution reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1375753-66-4 |
|---|---|
分子式 |
C8H8BrNO2 |
分子量 |
230.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



